Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.
Description
This compound is a critical intermediate in the synthesis of clarithromycin, a macrolide antibiotic. Structurally, it features:
- Trimethylsilyl (TMS) groups at the 2' and 4'' hydroxyl positions, which protect these sites during regioselective methylation at the 6-OH position .
- A 9-O-(1-ethoxy-1-methylethyl)oxime group, which stabilizes the oxime moiety and prevents undesired side reactions during methylation .
The compound is synthesized via a one-pot process involving etherification (using 1-ethoxycyclohexene) and silanization (with hexamethyldisilazane, HMDS), achieving an overall yield of 49.5% . Its crystal structure reveals that the 9-oxime ether forms a hydrogen bond with the 11-OH group, sterically shielding the 6-OH and directing methylation to this position .
Properties
Molecular Formula |
C47H92N2O14Si2 |
|---|---|
Molecular Weight |
965.4 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/t27-,28-,29+,30+,31-,32+,33+,34-,35+,37+,38-,39-,40-,41+,43+,45-,46-,47-/m1/s1 |
InChI Key |
GAYMGJQYVVDZLC-XBMHVVDXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=NOC(C)(C)OC)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime involves multiple steps, starting from erythromycin A. The key steps include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the oxime moiety. The reaction conditions typically involve the use of silylating agents such as trimethylsilyl chloride and bases like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime moiety can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove trimethylsilyl groups.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized erythromycin derivatives.
Scientific Research Applications
2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of macrolide antibiotics.
Biology: Employed in the study of protein synthesis inhibition and antibiotic resistance mechanisms.
Medicine: Investigated for its potential as a therapeutic agent with enhanced stability and activity compared to erythromycin A.
Mechanism of Action
The mechanism of action of 2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime involves the inhibition of protein synthesis in bacteria. The compound binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth. The presence of trimethylsilyl groups and the oxime moiety enhance its binding affinity and stability .
Comparison with Similar Compounds
Key Observations:
- Oxime Ether Substituents : The 9-O-(1-ethoxy-1-methylethyl) group in the target compound enhances regioselectivity and stability compared to 2-chlorobenzyl or isopropoxycyclohexyl groups, which are prone to steric hindrance or by-product formation .
- Silylation Selectivity : The 4''-OH is more reactive toward silanization than the 2'-OH due to reduced steric hindrance from the 3'-N(CH₃)₂ group .
- Catalyst Impact : Using hydrobromide catalysts (e.g., RHBr) in silanization improves yields (up to 98.6%) and reduces waste compared to traditional methods .
Reaction Conditions and By-Products
- Target Compound : Methylation with CH₃I in THF/DMSO at 0°C minimizes by-products (e.g., <1% 6,11-dimethyl derivatives) .
- 2-Chlorobenzyl Analogue : Requires harsher conditions (room temperature, acetonitrile) and generates 6-O-methyl derivatives with lower yields (85.8%) .
- By-Product Formation : Higher temperatures or prolonged reaction times favor undesired 2′-O-TMS-6-O-methyl derivatives (e.g., 0.76% in suboptimal conditions) .
Biological Activity
Erythromycin, a macrolide antibiotic, has been extensively studied for its antibacterial properties. The derivative 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] represents a modification aimed at enhancing the biological activity of the parent compound. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C47H92N2O14Si2
- Molecular Weight : 965.41 g/mol
- CAS Number : 119665-78-0
- IUPAC Name : (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy...
Erythromycin and its derivatives exert their antibacterial effects primarily by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, blocking the translocation step in protein synthesis:
The modifications in this derivative may enhance lipophilicity and stability against metabolic degradation, potentially improving its efficacy against resistant bacterial strains.
Antimicrobial Efficacy
Research indicates that erythromycin derivatives exhibit varying degrees of antimicrobial activity against a spectrum of bacteria. The derivative 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] has shown promising results in vitro against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 µg/mL |
| Streptococcus pneumoniae | 0.25 - 1 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of erythromycin derivatives is crucial for their therapeutic application. The trimethylsilyl modification may enhance absorption and bioavailability due to increased lipid solubility. Studies have indicated that such modifications can lead to prolonged half-lives and improved tissue penetration.
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study evaluated the efficacy of the derivative against erythromycin-resistant Staphylococcus aureus. Results demonstrated that the modified compound retained significant activity against these resistant strains, suggesting potential clinical utility in treating infections caused by resistant bacteria. -
Toxicological Assessment :
A toxicological study assessed the safety profile of this erythromycin derivative in animal models. The results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.
Q & A
Basic: What is the synthetic pathway for preparing this erythromycin derivative, and how does it enable regioselective methylation?
The compound is synthesized via a four-step one-pot process starting from erythromycin A oxime:
Protection : Sequential silylation (using hexamethyldisilazane, HMDS) and etherification (with 1-ethoxycyclohexene) protect hydroxyl groups at 2' and 4'' positions, preventing undesired side reactions .
Methylation : Regioselective methylation at the C-6 hydroxyl group is achieved using iodomethane and KOH in a DMSO/THF solvent system. The steric hindrance from bulky silyl groups directs methylation to the C-6 site .
Deprotection : Acidic hydrolysis removes trimethylsilyl and oxime ether protecting groups, yielding clarithromycin or related derivatives .
Key Methodological Insight : Solvent polarity (e.g., DMSO/THF) enhances nucleophilicity of the C-6 hydroxyl, while bulky silyl groups block other reactive sites .
Basic: Why are silylation and etherification critical in this synthesis?
- Silylation (HMDS) : Protects the 2'- and 4''-hydroxyl groups by forming stable trimethylsilyl (TMS) ethers, which are resistant to methylation under basic conditions. This ensures regioselectivity .
- Etherification : The oxime ether group (e.g., 1-ethoxy-1-methylethyl) stabilizes the 9-oxime intermediate, preventing degradation and improving reaction efficiency .
Experimental Validation : The combined use of HMDS and 1-ethoxycyclohexene increases overall yield to ~49.5% in one-pot reactions .
Basic: How is regioselective methylation at the C-6 position confirmed experimentally?
- Spectroscopic Analysis : -NMR and -NMR identify methyl group incorporation at C-6 by observing shifts in the C-6 proton (δ ~3.3 ppm) and adjacent carbons .
- HPLC/MS : Quantifies methylation efficiency and detects byproducts (e.g., overmethylation at C-12) .
Reference Standard : Comparison with clarithromycin (6-O-methylerythromycin) confirms regioselectivity .
Advanced: How can reaction conditions be optimized to improve the E/Z ratio of the oxime intermediate?
- Solvent Choice : Using polar aprotic solvents like acetonitrile (CHCN) instead of dichloromethane (CHCl) increases the E-isomer ratio due to enhanced steric control during oxime formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions and stabilize the transition state favoring the E-configuration .
Data-Driven Example : In CHCN, the E/Z ratio reaches >10:1 compared to ~3:1 in CHCl .
Advanced: What computational methods model the regioselectivity of methylation?
- AM1 Semi-Empirical Calculations : Simulate the electronic and steric environments of hydroxyl groups. The C-6 hydroxyl exhibits higher nucleophilicity due to reduced steric hindrance from silyl-protected 2' and 4'' positions .
- Transition State Analysis : Predicts activation barriers for methylation at competing sites (e.g., C-6 vs. C-12), aligning with experimental yields .
Practical Application : Modeling guides the selection of protecting groups and solvents to maximize C-6 methylation.
Advanced: How do structural modifications of the oxime ether side chain impact antibacterial activity?
- Side Chain Length : Longer alkyl chains (e.g., 4-phenylbutyl) improve activity against macrolide-resistant Mycobacterium avium by enhancing membrane penetration .
- Polar Substituents : Phenoxy groups (e.g., 3-phenoxypropyl) increase stability against bacterial esterases, reducing MIC values by 16-fold against resistant strains .
SAR Insight : Optimal substituents balance lipophilicity and steric bulk to evade resistance mechanisms .
Advanced: What analytical techniques validate the crystal structure and purity of intermediates?
- X-Ray Crystallography : Resolves the spatial arrangement of silyl and oxime ether groups in intermediates (e.g., 2',4''-bis-O-TMS derivatives) .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products post-crystallization .
Case Study : Crystallographic data for 2',4''-bis-O-TMS derivatives confirm a monoclinic lattice system with Z = 4 .
Advanced: How can contradictory data on methylation yields be resolved?
- Variable Factors : Conflicting yields (e.g., 45–49.5%) arise from differences in solvent purity, base concentration (KOH), or reaction scale .
- Design of Experiments (DoE) : Statistical optimization identifies critical parameters (e.g., iodomethane equivalents, temperature) to maximize reproducibility .
Contradiction Example : Lower yields in large-scale batches are mitigated by stepwise addition of iodomethane .
Advanced: What strategies prevent N-demethylation during synthesis?
- Protecting Group Selection : Bis(benzyloxycarbonyl) groups on the desosamine moiety block N-demethylation under basic conditions .
- pH Control : Maintaining pH < 10 during methylation minimizes amine deprotection .
Validation : LC-MS monitors N-demethylated impurities (<0.5% in optimized protocols) .
Advanced: How is the compound’s stability assessed under varying storage conditions?
- Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light identifies degradation pathways (e.g., oxime hydrolysis or silyl group cleavage) .
- HPLC-PDA : Detects degradation products (e.g., erythromycin A oxime) and quantifies stability over time .
Stability Profile : The compound is stable at −20°C for >12 months but degrades rapidly in acidic conditions (pH < 4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
